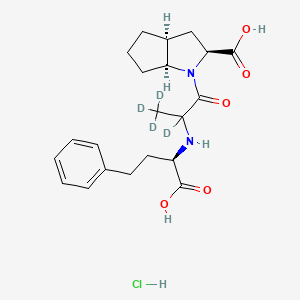

Ramiprilat-d4 (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H29ClN2O5 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D; |

InChI Key |

RDOAXUOAUIEDLE-NRCZZWSKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Analytical Standard for a Potent ACE Inhibitor

An In-Depth Technical Guide to Ramiprilat-d4 Hydrochloride: Structure, Properties, and Application in Bioanalysis

Ramiprilat-d4 hydrochloride is the deuterated, hydrochloride salt form of Ramiprilat. To comprehend its significance, one must first understand its origins. Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the liver into its active metabolite, Ramiprilat.[3][4] It is Ramiprilat that exerts the therapeutic effect by inhibiting the ACE enzyme.[1][5]

The "-d4" designation indicates that four hydrogen atoms in the Ramiprilat molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling is crucial for its primary application: serving as an ideal internal standard in quantitative bioanalysis, particularly in studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and prepare in a laboratory setting.[8] This guide provides a comprehensive overview of the chemical structure, properties, and critical application of Ramiprilat-d4 hydrochloride for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical integrity and physical characteristics of an analytical standard are paramount to its function. The structure of Ramiprilat-d4 is identical to Ramiprilat, with the exception of the increased mass from the four deuterium atoms. This near-identical structure ensures it behaves chromatographically and during sample preparation in the same manner as the non-labeled analyte, while its distinct mass allows it to be differentiated by a mass spectrometer.

Physicochemical Data for Ramiprilat

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈N₂O₅ | [9][10] |

| Molecular Weight | 388.46 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [9][11] |

| Solubility | Soluble in DMSO. Ramipril is sparingly soluble in water but soluble in polar organic solvents. | [4][10] |

| Melting Point | Ramipril (prodrug) melts between 105°C and 112°C. | [11] |

Caption: Chemical structure of Ramiprilat-d4 Hydrochloride.

Pharmacological Mechanism of Action (Ramiprilat)

To understand the analytical importance of Ramiprilat-d4, one must first grasp the pharmacological role of its non-deuterated counterpart. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[2][7][12]

The RAAS cascade is initiated when the kidneys release renin, which cleaves angiotensinogen into the inactive peptide Angiotensin I. ACE then converts Angiotensin I into the highly potent vasoconstrictor, Angiotensin II.[1][7] Angiotensin II binds to AT₁ receptors, leading to several effects that elevate blood pressure, including:

-

Vasoconstriction: Narrowing of blood vessels, which increases peripheral resistance.[12]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[11][12]

By competitively inhibiting ACE, Ramiprilat blocks the formation of Angiotensin II.[2][13] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[7] Additionally, ACE is responsible for the breakdown of bradykinin, a peptide that promotes vasodilation.[12][13] Inhibition of ACE by Ramiprilat leads to increased bradykinin levels, further contributing to its blood-pressure-lowering effect.[12]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.

The Analytical Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, achieving accuracy and precision is challenging due to potential variability at multiple stages of the process. This includes inconsistencies in sample extraction, injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer.[7]

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. The IS should ideally be a stable isotope-labeled version of the analyte, such as Ramiprilat-d4. The core principle is that any procedural variation that affects the analyte will affect the IS in the exact same way.[6][7]

Key Advantages of Ramiprilat-d4 as an IS:

-

Co-elution: It has virtually identical chromatographic properties to Ramiprilat, meaning they travel through the LC column and elute at the same time.

-

Identical Extraction Recovery: During sample preparation (e.g., protein precipitation or liquid-liquid extraction), the recovery of the IS will be the same as the analyte.

-

Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement from biological matrix components as the analyte.

-

Mass Differentiable: Despite these similarities, its higher mass (due to the deuterium atoms) allows the mass spectrometer to detect it on a different mass-to-charge ratio (m/z) channel.

By measuring the ratio of the analyte's peak area to the IS's peak area, the instrument response is normalized, effectively canceling out most sources of experimental error and ensuring a robust, reliable, and accurate quantification.[7]

Experimental Protocol: Quantification of Ramiprilat in Human Plasma via LC-MS/MS

This section outlines a typical, validated protocol for the determination of Ramiprilat in human plasma, employing Ramiprilat-d4 hydrochloride as the internal standard.

Materials and Reagents

-

Ramiprilat certified reference standard

-

Ramiprilat-d4 hydrochloride internal standard

-

Blank, drug-free human plasma (with K₂EDTA as anticoagulant)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (reagent grade)

-

Deionized water (18 MΩ·cm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Ramiprilat and Ramiprilat-d4 hydrochloride in methanol to create primary stock solutions.

-

Calibration Curve Working Solutions: Perform serial dilutions of the Ramiprilat stock solution with a 50:50 methanol:water mixture to create a series of working solutions for the calibration curve (e.g., covering a range of 1-100 ng/mL).[3][14]

-

Internal Standard (IS) Working Solution: Dilute the Ramiprilat-d4 stock solution with methanol to a final concentration (e.g., 20 ng/mL).[14]

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each calibrator, quality control sample, and unknown plasma sample.

-

Pipette 100 µL of the corresponding plasma sample into each tube.

-

Add 25 µL of the IS working solution to every tube (except for a "double blank" which receives methanol only). Vortex briefly.

-

To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.[7]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[7]

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.[15]

-

Injection Volume: 10 µL.

-

Gradient: A typical gradient might start at 20% B, ramp up to 90% B, hold, and then re-equilibrate.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions (Precursor Ion → Product Ion):

-

Ramiprilat: m/z 389.2 → 234.1

-

Ramiprilat-d4: m/z 393.2 → 238.1 (Note: Exact mass transitions should be optimized on the specific instrument being used.)

-

-

Data Analysis and Quantification

-

Integrate the peak areas for both the Ramiprilat and Ramiprilat-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Ramiprilat) / (Peak Area of Ramiprilat-d4).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a linear regression model with a 1/x² weighting to the calibration curve.

-

Determine the concentration of Ramiprilat in the unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Caption: A typical experimental workflow for the quantification of Ramiprilat in plasma.

Safety and Handling Information

As a physiologically active substance, Ramiprilat-d4 hydrochloride and its parent compounds must be handled with appropriate care.

-

Hazard Identification: The parent compound, Ramipril, is classified as a reproductive toxin (Category 1B), with the potential to damage fertility or the unborn child.[16] Accidental ingestion may cause antihypertensive effects such as dizziness and a drop in blood pressure.[16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling the compound.[17]

-

Handling: Minimize dust generation and avoid inhalation.[18] Use in a well-ventilated area or under a chemical fume hood.[16]

-

Storage: Store locked up in a tightly sealed container, as recommended on the product insert, often at -20°C.[19]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse with plenty of water. If ingested, seek immediate medical attention.[16]

Conclusion

Ramiprilat-d4 hydrochloride is an indispensable tool for researchers, clinical laboratories, and pharmaceutical scientists involved in the study of Ramipril. Its role is not pharmacological but analytical; by serving as a stable isotope-labeled internal standard, it mimics the behavior of the active drug metabolite, Ramiprilat, throughout the entire analytical process. This allows for the robust correction of procedural variations inherent in complex biological matrices. The use of Ramiprilat-d4 hydrochloride enables the high degree of accuracy, precision, and reliability required for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions, ultimately ensuring the integrity of data in critical drug development and clinical decision-making.[7]

References

-

Wikipedia. Ramipril. [Link]

-

Drugs.com. (2025, November 6). Ramipril Tablets: Package Insert / Prescribing Info / MOA. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ramipril? [Link]

-

emc. (2025, January 20). Ramipril 5 mg capsules - Summary of Product Characteristics (SmPC). [Link]

-

National Center for Biotechnology Information. (n.d.). Ramipril. PubChem Compound Summary for CID 5362129. [Link]

-

Kuban, W., & Scholkemper, T. (2023). The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology. Archives of Medical Science, 19(4), 957–964. [Link]

-

Gupta, A., et al. (2023). Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography- Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 85(4), 1126-1136. [Link]

-

International Journal of Research and Technology. (n.d.). ANALYTICAL METHOD DEVELOPMENT FOR THE DETERMINATION AND QUANTIFICATION OF RAMIPRIL IN PHARMACEUTICAL FORMULATION BY HPLC. [Link]

-

Okorie, O., & Adibe, M. O. (2015). A Spectrophotometric Method for the Determination of Ramipril in Solid Dosage Forms. Tropical Journal of Pharmaceutical Research, 14(12), 2269. [Link]

- Google Patents. (n.d.). US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions.

-

Journal of Drug Delivery and Therapeutics. (2022, August 15). Formulation and Evaluation of Microspheres of Ramipril. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS. [Link]

-

European Patent Office. (2015, April 1). A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. [Link]

-

Journal of Drug Delivery and Therapeutics. (2012, May 14). SIMULTANEOUS ESTIMATION OF RAMIPRIL AND ITS ACTIVE METABOLITE RAMIPRILAT IN HUMAN PLASMA BY ESI-LC-MS/MS. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ramipril. [Link]

Sources

- 1. Ramipril - Wikipedia [en.wikipedia.org]

- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. jddtonline.info [jddtonline.info]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]

- 9. CAS 87269-97-4: Ramiprilat | CymitQuimica [cymitquimica.com]

- 10. Ramiprilat | RAAS | TargetMol [targetmol.com]

- 11. Ramipril Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 12. What is the mechanism of Ramipril? [synapse.patsnap.com]

- 13. medicines.org.uk [medicines.org.uk]

- 14. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.pfizer.com [cdn.pfizer.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Ramiprilat-d4 Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Deuterated Internal Standard in Bioanalytical and Pharmacokinetic Studies

This technical guide provides a comprehensive overview of Ramiprilat-d4 hydrochloride, a critical tool for researchers, scientists, and drug development professionals. With a focus on scientific integrity and practical application, this document delves into the core physicochemical properties, synthesis, and bioanalytical applications of this isotopically labeled internal standard.

Introduction: The Role of Deuterated Standards in Quantitative Analysis

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as deuterated compounds, has become the gold standard for achieving the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) analysis. Ramiprilat-d4 hydrochloride, as the deuterated analog of the active angiotensin-converting enzyme (ACE) inhibitor Ramiprilat, serves as an ideal internal standard for the quantification of Ramiprilat in biological samples. Its near-identical physicochemical properties to the unlabeled analyte ensure that it co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.

Ramiprilat itself is the active metabolite of the prodrug Ramipril, a widely prescribed medication for hypertension and heart failure.[1][2] Ramipril is hepatically cleaved to form Ramiprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Accurate measurement of Ramiprilat concentrations in plasma is crucial for pharmacokinetic profiling and bioequivalence studies.

Physicochemical Properties of Ramiprilat-d4 Hydrochloride

A thorough understanding of the fundamental chemical and physical characteristics of Ramiprilat-d4 hydrochloride is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| Chemical Name | Ramiprilat-d4 hydrochloride | [3] |

| CAS Number | Not explicitly available in searched sources. The CAS number for the non-deuterated form, Ramiprilat, is 87269-97-4. | [1][4][5][6][7] |

| Molecular Formula | C₂₁H₂₄D₄N₂O₅·HCl | Inferred from Ramiprilat and deuteration |

| Molecular Weight | 428.94 g/mol (Calculated based on Ramiprilat MW of 388.46 g/mol + 4 deuteriums + HCl) | [4] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents and aqueous solutions | [1] |

Note: While a definitive CAS number for Ramiprilat-d4 hydrochloride was not located in the searched public domain sources, it is a commercially available research chemical.[3] Researchers should refer to the Certificate of Analysis provided by their specific supplier for the lot-specific CAS number and other detailed purity information.

Synthesis and Characterization

The synthesis of Ramiprilat-d4 hydrochloride involves the introduction of four deuterium atoms into the Ramiprilat molecule. While the specific proprietary methods of synthesis are not publicly detailed, the general approach involves utilizing deuterated starting materials or reagents in the synthetic pathway of Ramiprilat. The final product is then converted to its hydrochloride salt to enhance stability and solubility.

Rigorous quality control and characterization are critical to ensure the suitability of Ramiprilat-d4 hydrochloride as an internal standard. Key analytical techniques employed for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the positions and extent of deuterium incorporation.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic purity.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity and identify any potential impurities.

A Certificate of Analysis accompanying the standard should provide detailed information on these quality attributes.

Application in Bioanalytical Methods: A Step-by-Step Protocol

Ramiprilat-d4 hydrochloride is primarily utilized as an internal standard in the quantitative analysis of Ramiprilat in biological matrices, most commonly plasma, using LC-MS/MS. The following provides a generalized, yet detailed, protocol that serves as a foundational workflow for such an analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalysis of Ramiprilat using Ramiprilat-d4 hydrochloride as an internal standard.

Caption: Bioanalytical workflow for Ramiprilat quantification.

Detailed Protocol

Objective: To accurately quantify the concentration of Ramiprilat in human plasma.

Materials:

-

Human plasma samples

-

Ramiprilat analytical standard

-

Ramiprilat-d4 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Reversed-phase C18 HPLC column

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of Ramiprilat (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of Ramiprilat-d4 hydrochloride (e.g., 1 mg/mL) in methanol.

-

From the Ramiprilat stock solution, prepare a series of working standard solutions by serial dilution in methanol:water (1:1, v/v) to create calibration standards.

-

Prepare a working internal standard solution of Ramiprilat-d4 hydrochloride (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (or calibration standard or quality control sample), add 20 µL of the working internal standard solution (Ramiprilat-d4 hydrochloride).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Ramiprilat from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ramiprilat: Monitor the transition of the precursor ion (Q1) to a specific product ion (Q3).

-

Ramiprilat-d4: Monitor the transition of the deuterated precursor ion (Q1) to its corresponding product ion (Q3). The precursor ion will be 4 mass units higher than that of Ramiprilat.

-

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both Ramiprilat and Ramiprilat-d4 for each sample.

-

Calculate the peak area ratio of Ramiprilat to Ramiprilat-d4.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Ramiprilat in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Ramiprilat-d4 hydrochloride is an indispensable tool for the accurate and precise quantification of Ramiprilat in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is central to robust pharmacokinetic and bioequivalence studies. This guide has provided a detailed overview of its core properties and a foundational protocol for its application, empowering researchers and drug development professionals to conduct high-quality bioanalysis.

References

-

DailyMed. RAMIPRIL capsule. [Link]

-

CAS Common Chemistry. Ramiprilat. [Link]

-

Drugs.com. Ramipril Tablets: Package Insert / Prescribing Info / MOA. [Link]

-

Pharmaoffer.com. Ramipril API Suppliers - Find All GMP Manufacturers. [Link]

Sources

Difference between Ramipril and Ramiprilat active metabolite

Technical Whitepaper: The Prodrug-Metabolite Nexus of Ramipril and Ramiprilat

Executive Summary

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the distinction between the parent ester (prodrug) and the active dicarboxylic acid (metabolite) is the defining factor in therapeutic efficacy. Ramipril is a lipophilic ethyl ester prodrug designed solely to overcome the poor oral bioavailability of its active form, Ramiprilat.

This technical guide dissects the critical differences between Ramipril and Ramiprilat, focusing on the hepatic bioactivation mechanism , stereochemical interactions with the ACE Zinc-binding motif , and validated bioanalytical protocols for their simultaneous quantification in plasma.

Molecular Architecture & Stereochemistry

The fundamental difference between Ramipril and Ramiprilat lies in the esterification of the carboxyl group on the alanine moiety. This structural modification dictates the solubility profile and the ability to traverse the gastrointestinal epithelium.

-

Ramipril (Prodrug): A mono-ethyl ester. The esterification increases lipophilicity (

), facilitating passive diffusion across the intestinal membrane. -

Ramiprilat (Active Metabolite): The free dicarboxylic acid. It is highly polar and hydrophilic, which prevents significant oral absorption but is essential for high-affinity binding to the aqueous active site of ACE.

Both molecules possess five chiral centers with an (S,S,S,S,S) configuration. This stereochemistry is critical; the S-configuration at the inhibitor's binding sites mimics the transition state of the physiological substrate (Angiotensin I), allowing for nanomolar binding affinity.

Table 1: Physicochemical & Pharmacologic Comparison

| Feature | Ramipril (Parent) | Ramiprilat (Metabolite) |

| Chemical Nature | Ethyl Ester (Prodrug) | Dicarboxylic Acid (Active) |

| Molecular Weight | 416.51 g/mol | 388.46 g/mol |

| Lipophilicity | High (Lipophilic) | Low (Hydrophilic) |

| Oral Absorption | ~50–60% | < 1% (if dosed directly) |

| Plasma Protein Binding | ~73% | ~56% |

| ACE Binding Affinity ( | Low (Inactive) | 7 pM (Extremely Potent) |

| Elimination Half-Life | 2–4 hours | Triphasic (Terminal |

The Bioactivation Mechanism: Hepatic Hydrolysis

Ramipril is biologically inactive until hydrolyzed. Following absorption, it undergoes rapid first-pass metabolism in the liver.[1][2]

The Enzyme Driver: The conversion is catalyzed primarily by Carboxylesterase 1 (CES1) , a serine esterase abundant in human hepatocytes.[3][4][5] Unlike other ACE inhibitors that may rely on non-specific esterases, Ramipril's activation is highly specific to CES1, following Michaelis-Menten kinetics.

The Reaction:

This process is stereoselective; the esterase preferentially targets the S-isomer ester linkage.

Figure 1: The hepatic bioactivation pathway mediated by Carboxylesterase 1 (CES1).

Pharmacodynamics: The Zinc Coordination Mechanism

The clinical superiority of Ramiprilat over its prodrug is defined by its interaction with the Angiotensin-Converting Enzyme (ACE).[6] ACE is a zinc-metallopeptidase.

The "Zinc Trap":

-

Ramiprilat: The free carboxylate group (COO⁻) acts as a potent chelator. It forms a coordination complex with the Zinc ion (

) located at the enzyme's active site. This creates a tight-binding complex ( -

Ramipril: The ester group (

) cannot donate electrons to coordinate with the Zinc ion. Consequently, Ramipril has negligible affinity for ACE in vitro.

Binding Kinetics:

Ramiprilat exhibits "slow-tight binding" kinetics. The dissociation of Ramiprilat from ACE is extremely slow, which explains the prolonged terminal elimination half-life (

Figure 2: Pharmacodynamic mechanism showing the critical zinc chelation by Ramiprilat.

Bioanalytical Quantification Protocol (LC-MS/MS)

Distinguishing Ramipril from Ramiprilat in plasma requires a robust separation method due to the potential for ex vivo hydrolysis (conversion of prodrug to metabolite during sample handling).

Methodology: LC-ESI-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Objective: Isolate analytes while preventing artificial hydrolysis.

-

Protocol:

-

Aliquot

human plasma. -

Add Internal Standard (Enalapril or Ramipril-d5).

-

Acidification: Add

of 1% Formic Acid. Crucial: Acidification suppresses the ionization of the carboxyl groups, improving retention on the SPE cartridge and inhibiting plasma esterase activity. -

Load onto a conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge.

-

Wash with 5% Methanol/Water.

-

Elute with Methanol. Evaporate and reconstitute in mobile phase.

-

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18,

, -

Mobile Phase: Isocratic mixture of Acetonitrile : 0.1% Formic Acid (65:35 v/v).

-

Flow Rate:

.

3. Mass Spectrometry (MRM Parameters): Operate in Positive Ion Mode (ESI+) .

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Ramipril | 417.2 | 234.1 | 22 |

| Ramiprilat | 389.2 | 206.1 | 24 |

| IS (Enalapril) | 377.2 | 234.1 | 22 |

Note: The transition to m/z 234.1 corresponds to the characteristic cleavage of the diketopiperazine ring structure common to this class.

Figure 3: Validated bioanalytical workflow for simultaneous quantification.

References

-

Bünning, P. (1987).[7] Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat. Journal of Cardiovascular Pharmacology.

-

Thomsen, R., et al. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug Metabolism and Disposition.

-

FDA Label. (2008). ALTACE (Ramipril) Prescribing Information. U.S. Food and Drug Administration.[8]

-

Ball, S.G., et al. (1986). The pharmacokinetics of ramipril and its metabolite ramiprilat in healthy subjects.[2][9][10][11] The American Journal of Cardiology.

-

Iqbal, M., et al. (2012). Simultaneous estimation of ramipril and its active metabolite ramiprilat in human plasma by ESI-LC-MS/MS.[11][12][13] Journal of Drug Delivery and Therapeutics.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. droracle.ai [droracle.ai]

- 7. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. wjbphs.com [wjbphs.com]

- 12. jddtonline.info [jddtonline.info]

- 13. researchgate.net [researchgate.net]

Ramiprilat-d4 mechanism of action as an internal standard

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Ramiprilat—the active diacid metabolite of the prodrug Ramipril—demands rigorous precision.[1] Ramiprilat-d4 serves as a Stable Isotope Labeled Internal Standard (SIL-IS), functioning not merely as a reference point but as a dynamic error-correction mechanism.[2]

This guide details the analytical mechanism of action of Ramiprilat-d4. Unlike pharmacological mechanisms that involve ligand-receptor binding, the internal standard’s mechanism is defined by Isotope Dilution Mass Spectrometry (IDMS) principles: co-elution, identical ionization efficiency, and real-time normalization of matrix effects (ion suppression/enhancement).[2]

Part 1: The Physicochemical Foundation

To understand the mechanism, one must first understand the structural relationship between the analyte and the standard.

1.1 The Analyte: Ramiprilat Ramipril is a prodrug hydrolyzed by hepatic esterases into Ramiprilat , the active Angiotensin-Converting Enzyme (ACE) inhibitor.[2][3][4] Ramiprilat is a dicarboxylic acid (diacid), making it more polar and amphoteric than its parent ester.[2]

-

Chemical Formula:

[2] -

Exact Mass (Monoisotopic): 388.20 Da[2]

-

Key Property: High polarity, leading to potential recovery losses during liquid-liquid extraction (LLE), necessitating robust correction methods.[2]

1.2 The Standard: Ramiprilat-d4

Ramiprilat-d4 is the isotopolog of Ramiprilat where four hydrogen atoms (typically on the proline ring or the phenyl group) are replaced by deuterium (

-

Mass Shift: +4 Da relative to the analyte.

-

Role: It creates a distinct mass spectral channel (m/z 393.[2]2) while retaining virtually identical chromatographic behavior to the analyte (m/z 389.2).[2]

Table 1: Comparative Physicochemical Profile

| Feature | Ramiprilat (Analyte) | Ramiprilat-d4 (IS) | Technical Implication |

| Precursor Ion (ESI+) | m/z 389.2 | m/z 393.2 | +4 Da shift prevents isotopic overlap with natural M+2 isotopes.[2] |

| Retention Time (RT) | ~2.5 min | ~2.5 min | Co-elution ensures both experience the exact same matrix effects at the exact same moment. |

| pKa Values | 3.1 (COOH), 5.5 (NH) | Identical | Extraction recovery rates will be identical across pH variations.[2] |

| Lipophilicity (LogP) | 0.65 | Identical | Identical partitioning in SPE/LLE solvents.[2] |

Part 2: The Analytical Mechanism of Action

The "mechanism" of Ramiprilat-d4 is a tripartite process of Tracking , Normalization , and Compensation .

Mechanism I: Chromatographic Co-elution (The Temporal Lock)

In LC-MS/MS, matrix effects (suppression or enhancement) occur in transient windows.[2] Because Ramiprilat-d4 is chemically identical to the analyte (differing only by neutron count), it elutes at the exact same retention time.[2]

-

Causality: If phospholipids in the plasma sample suppress the ionization of Ramiprilat by 40% at 2.5 minutes, Ramiprilat-d4 is also suppressed by exactly 40%.

-

Result: The ratio of Analyte Area / IS Area remains constant, effectively cancelling out the suppression error.

Mechanism II: Ionization Normalization

In the Electrospray Ionization (ESI) source, analytes compete for charge.[2]

-

The Process: Ramiprilat-d4 competes for protons (

) with the same efficiency (proton affinity) as the native analyte.[2] -

Correction: Any fluctuation in spray stability, temperature, or voltage affects both molecules equally.[2]

Mechanism III: Extraction Recovery Compensation

Ramiprilat is amphoteric; its recovery during Solid Phase Extraction (SPE) can be sensitive to pH.[2]

-

Protocol: Ramiprilat-d4 is added before extraction.[2]

-

Action: If a pipetting error or column blockage results in only 85% recovery of the sample, only 85% of the IS is recovered. The final ratio remains accurate.

Visualization: The Error Correction Pathway

Figure 1: The mechanism of matrix effect compensation. The IS tracks the analyte through ionization suppression, ensuring the final calculated ratio remains valid.

Part 3: Experimental Protocol (Validated Workflow)

This protocol utilizes Solid Phase Extraction (SPE) , which is superior to protein precipitation for amphoteric compounds like Ramiprilat, providing cleaner extracts and lower matrix effects.[2]

Reagents & Standards

Step-by-Step Methodology

Step 1: Internal Standard Spiking (Critical Step) [2]

-

Action: Aliquot 200 µL of plasma into a 96-well plate.

-

Addition: Add 20 µL of Ramiprilat-d4 Working Solution (500 ng/mL in 50:50 MeOH:H2O).[2]

-

Mechanism:[2][3][6][7][8][9] Early addition ensures the IS tracks the analyte through the entire extraction process.

-

Mix: Vortex for 1 min to equilibrate.

Step 2: Pre-treatment [2]

-

Action: Add 200 µL of 4% Phosphoric Acid (

).[2] -

Reason: Acidification protonates the carboxylic acid groups (suppressing ionization in solution), improving retention on the SPE sorbent.

Step 3: Solid Phase Extraction (SPE)

-

Cartridge: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).[2] Recommendation: HLB for general amphoteric stability.

-

Conditioning: 1 mL Methanol followed by 1 mL Water.[2]

-

Loading: Load the pre-treated sample.

-

Washing: Wash with 1 mL 5% Methanol (removes salts/proteins).[2]

-

Elution: Elute with 1 mL Methanol.

-

Note: Ramiprilat-d4 behaves identically to Ramiprilat here.[2] If the HLB bed collapses, both are lost equally.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Ramiprilat | 389.2 ( | 206.1 | 25 |

| Ramiprilat-d4 | 393.2 ( | 210.1 | 25 |

Note: The transition 389->206 corresponds to the cleavage of the proline ring system. The d4 label is typically located on this ring, shifting the fragment to 210.

Part 4: Validation & Troubleshooting

Even with a d4 standard, errors can occur.[2] This section details how to validate the mechanism.

Cross-Talk (Isotopic Interference)

Because deuterium is stable, we must ensure the "d0" (native) does not contribute to the "d4" channel, and vice versa.[2]

-

Test: Inject a high concentration of Ramiprilat (ULOQ) without IS. Monitor the 393.2 -> 210.1 channel.[2]

-

Acceptance: Signal in the IS channel must be < 5% of the average IS response.

-

Mechanism of Failure: If the d4 standard is impure (contains d0), or if the mass resolution is too low, the mechanism fails.

Deuterium Isotope Effect

Rarely, deuterated compounds elute slightly earlier than native compounds on high-efficiency columns (due to slightly different lipophilicity).[2]

-

Check: Verify retention times overlap within ±0.05 min.

-

Impact: If separation occurs, the IS no longer compensates for matrix effects occurring at the exact analyte retention time.

Visualization: The Bioanalytical Workflow

Figure 2: Step-by-step bioanalytical workflow for Ramiprilat quantification ensuring IS integration from the first step.

References

-

European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation.Link

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2]Link[2]

-

Saha, A., et al. (2017).[2][10] "Sensitive LC-MS/MS Method for the Determination of Ramipril in Human Plasma." Journal of Pharmaceutical Innovation.[10] Link[2]

-

PubChem. (2024).[2] Ramiprilat Compound Summary. National Library of Medicine. Link

-

Stokvis, E., et al. (2005).[2] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ramipril - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. droracle.ai [droracle.ai]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. wjbphs.com [wjbphs.com]

An In-Depth Technical Guide to the Stability of Deuterated Ramiprilat in Biological Matrices

Foreword: The Imperative of Stability in Bioanalysis

In the landscape of pharmaceutical development, the journey of a drug molecule from discovery to clinical application is paved with rigorous scientific scrutiny. Among the most critical milestones in this journey is the comprehensive characterization of a drug's behavior within the complex milieu of the biological system. For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its metabolites in biological matrices is not merely a regulatory requirement but a cornerstone of reliable pharmacokinetic and toxicokinetic profiling. This guide provides an in-depth exploration of the stability of deuterated ramiprilat, a molecule of significant interest, within biological matrices. We will delve into the theoretical underpinnings of its enhanced stability, provide field-proven experimental protocols for its assessment, and offer insights into the nuances of its bioanalysis.

Introduction: Deuterated Ramiprilat - A Molecule of Enhanced Promise

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, utilized in the management of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, ramiprilat.[1][2] The therapeutic efficacy of ramipril is directly attributable to the action of ramiprilat.[3]

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[4][5][6] The fundamental principle behind this approach is the kinetic isotope effect (KIE), wherein the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down metabolic reactions that involve the cleavage of this bond.[] This guide focuses on deuterated ramiprilat, exploring the hypothesis that deuteration at specific sites can mitigate degradation in biological matrices, thereby ensuring more accurate and reproducible bioanalytical data.

The Chemical Landscape: Degradation Pathways of Ramiprilat

A thorough understanding of the potential degradation pathways of ramiprilat is paramount to designing a robust stability study. The primary routes of degradation for ramipril, and by extension ramiprilat, are hydrolysis and intramolecular cyclization.

-

Hydrolysis: The ester functional group in ramipril is susceptible to hydrolysis, leading to the formation of its active diacid metabolite, ramiprilat. While this is the intended metabolic conversion for the prodrug ramipril, further uncontrolled hydrolysis of other ester linkages, if present, or other hydrolytically sensitive groups in ramiprilat under various pH and enzymatic conditions within biological matrices could lead to its degradation. The rate of hydrolysis is significantly influenced by pH, with increased degradation observed in alkaline conditions.[8]

-

Cyclization (Diketopiperazine Formation): Ramipril can undergo intramolecular cyclization to form an inactive diketopiperazine (DKP) derivative.[8] This degradation pathway is also a consideration for ramiprilat, particularly under certain storage and handling conditions.

The introduction of deuterium at metabolically labile positions is anticipated to slow down these degradation processes due to the kinetic isotope effect.

The Kinetic Isotope Effect: A Shield Against Degradation

The enhanced stability of deuterated ramiprilat is theoretically grounded in the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to be broken.[] Consequently, enzymatic or chemical reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly when deuterium is substituted for hydrogen.

For ramiprilat, deuteration at positions susceptible to enzymatic or chemical attack, such as those adjacent to the ester group or other metabolically active sites, is expected to retard its degradation. This enhanced stability is not merely a theoretical curiosity; it has profound implications for bioanalysis, potentially leading to:

-

Improved accuracy and precision of pharmacokinetic data.

-

Reduced variability in sample analysis.

-

Longer permissible storage times for biological samples.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. How to Accelerate Thermal Stability Testing for High-Concentration Drugs - TA Instruments [tainstruments.com]

- 4. isotope.com [isotope.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ramiprilat-d4 Hydrochloride in DMSO and Methanol

Introduction

In the landscape of pharmaceutical research and development, particularly in the study of pharmacokinetics and analytical method development, the use of isotopically labeled standards is indispensable. Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, is a focal point of such studies.[1][2] Its deuterated analog, Ramiprilat-d4 hydrochloride, serves as a critical internal standard for bioanalytical quantification. A fundamental yet often inadequately documented parameter for these compounds is their solubility in common laboratory solvents.

This guide provides a comprehensive analysis of the solubility of Ramiprilat-d4 hydrochloride in two ubiquitous organic solvents: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding the underlying chemical principles and to equip fellow researchers with the practical, field-proven methodologies required to validate these properties in their own laboratories. We will explore the theoretical basis for solubility, present the currently available data, and detail an authoritative protocol for its experimental determination.

PART 1: Physicochemical Characterization of Solute and Solvents

A molecule's solubility is dictated by the interplay of its own physical and chemical properties with those of the solvent. Understanding these characteristics is the first step in predicting and explaining solubility behavior.

The Solute: Ramiprilat-d4 Hydrochloride

Ramiprilat is the active form of the prodrug Ramipril, converted via hepatic esterase enzymes.[3] The "-d4" designation indicates that four hydrogen atoms have been replaced with deuterium. This isotopic substitution has a negligible effect on the compound's physicochemical properties, including solubility, but provides a distinct mass signature for mass spectrometry-based detection.[4]

The hydrochloride (HCl) salt form is significant. The presence of the HCl salt means the secondary amine in the Ramiprilat structure is protonated, forming a cationic ammonium salt. This greatly increases the polarity of the molecule and its potential for ion-dipole interactions, which typically enhances solubility in polar solvents compared to the free diacid form.

Key Structural Features of Ramiprilat:

-

Two Carboxylic Acid Groups: These are polar, acidic functional groups capable of acting as hydrogen bond donors and acceptors.

-

Secondary Amine (as a Hydrochloride Salt): This protonated amine is highly polar and acts as a hydrogen bond donor.

-

Amide Linkage: Contains a polar C=O group that is a strong hydrogen bond acceptor.

-

Phenyl and Cyclopentane Rings: These are nonpolar, hydrophobic regions.

The presence of both highly polar (carboxylates, ammonium salt) and nonpolar (aliphatic and aromatic rings) regions makes Ramiprilat an amphiphilic molecule.

The Solvents: DMSO and Methanol

The choice of solvent is critical and is dictated by the intended application, from creating high-concentration stock solutions for screening assays to preparing samples for analytical quantification.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. Its polarity arises from the highly polar sulfoxide (S=O) bond. As an aprotic solvent, it lacks acidic protons and cannot act as a hydrogen bond donor, but the oxygen atom is a powerful hydrogen bond acceptor. DMSO is prized in drug discovery for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds, making it an almost universal solvent for creating compound stock libraries.[5]

-

Methanol (MeOH): The simplest polar protic solvent. The hydroxyl (-OH) group makes it highly polar and allows it to act as both a hydrogen bond donor and acceptor.[6][7] Its volatility, low viscosity, and miscibility with water make it an ideal solvent for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

PART 2: Quantitative Solubility Profile: A Critical Assessment of Available Data

A thorough search of peer-reviewed literature and manufacturer datasheets reveals a critical gap: there is no formally published thermodynamic solubility data for Ramiprilat-d4 hydrochloride . However, data is available for the non-deuterated parent compound, Ramiprilat, which can serve as a strong proxy.

It is crucial to note the significant discrepancy in the reported solubility of Ramiprilat in DMSO from different commercial suppliers. This highlights the importance of experimental verification.

| Compound | Solvent | Reported Solubility | Source | Notes |

| Ramiprilat | DMSO | ~100 mg/mL (257.43 mM) | MedchemExpress | Requires sonication and warming to 60°C. |

| Ramiprilat | DMSO | 3.89 mg/mL (10.01 mM) | TargetMol | Sonication is recommended. |

| Ramiprilat-d4 HCl | DMSO | Not Reported | - | Expected to be similar to Ramiprilat, potentially higher due to the HCl salt. |

| Ramiprilat-d4 HCl | Methanol | Not Reported | - | The prodrug, Ramipril, is "freely soluble" in methanol, suggesting good solubility for Ramiprilat.[5] |

Expert Interpretation of the Data Discrepancy:

The vast difference between the reported DMSO solubility values (100 mg/mL vs. 3.89 mg/mL) is unlikely to be a simple measurement error. The causality likely lies in the experimental conditions and the material's form, which are often not fully detailed on product datasheets.

-

Kinetic vs. Thermodynamic Solubility: The higher value (100 mg/mL) was achieved with heating. This likely represents a supersaturated, or kinetic, solubility measurement, which is common for preparing high-concentration stock solutions but does not reflect the stable equilibrium state.[8] The lower value is more indicative of the thermodynamic solubility at ambient temperature.

-

Salt Form vs. Free Acid: The data is for "Ramiprilat" (the diacid). The solubility of Ramiprilat-d4 hydrochloride is expected to be different, and likely higher in polar solvents, due to the added ion-dipole interactions afforded by the salt.

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and depress the solubility of certain compounds.[9] Experiments must be conducted with anhydrous DMSO to be reproducible.

Given these variables, experimental determination is the only trustworthy path forward.

PART 3: The Underlying Chemistry of Dissolution

Solubility is governed by the principle that "like dissolves like." A solute dissolves best in a solvent that can form similar intermolecular forces.

-

In DMSO: The primary interactions facilitating the dissolution of Ramiprilat-d4 hydrochloride are strong ion-dipole forces between the protonated amine (R₃N⁺H) and the negative end of DMSO's S=O dipole (the oxygen atom). Additionally, the highly polar sulfoxide oxygen acts as a potent hydrogen bond acceptor for the carboxylic acid protons of Ramiprilat. The hydrocarbon portions of DMSO molecules can then solvate the nonpolar phenyl and cyclopentane rings of Ramiprilat through weaker dipole-induced dipole interactions.

-

In Methanol: As a polar protic solvent, methanol offers more diverse interactions. The protonated amine of Ramiprilat forms ion-dipole interactions with the methanol dipole. Crucially, methanol's hydroxyl group can act as both a hydrogen bond donor to Ramiprilat's carboxylate and amide oxygens, and a hydrogen bond acceptor for Ramiprilat's carboxylic acid and ammonium protons. This robust hydrogen bonding network is highly effective at breaking down the crystal lattice of the solute and solvating the individual ions.

Caption: Key intermolecular forces between Ramiprilat-d4 HCl and solvents.

PART 4: An Authoritative Protocol for Thermodynamic Solubility Determination

To resolve ambiguity, the following protocol for determining thermodynamic (equilibrium) solubility using HPLC-UV is provided. This method is a standard in the pharmaceutical industry and constitutes a self-validating system when performed with proper controls.[10]

Principle:

An excess of the solid compound is suspended in the solvent and agitated until the concentration of the dissolved compound reaches a stable equilibrium. The suspension is then filtered to remove all undissolved solids, and the resulting saturated solution is diluted and quantified against a standard calibration curve via HPLC-UV.

Materials and Equipment:

-

Ramiprilat-d4 Hydrochloride (solid)

-

Anhydrous DMSO (≥99.9%)

-

HPLC-grade Methanol (≥99.9%)

-

2 mL glass vials with screw caps

-

Orbital shaker or vial rotator capable of maintaining a constant temperature (e.g., 25°C)

-

Analytical balance

-

Calibrated pipettes

-

0.45 µm or 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Step-by-Step Experimental Workflow:

Step 1: Preparation of Saturated Solutions 1.1. Weigh approximately 5 mg of Ramiprilat-d4 hydrochloride into each of three separate 2 mL glass vials (n=3 replicates). The key is to ensure an excess of solid remains after equilibrium is reached. 1.2. To each vial, add precisely 1.0 mL of the chosen solvent (anhydrous DMSO or methanol). 1.3. Securely cap the vials. 1.4. Place the vials on an orbital shaker or rotator set to a consistent speed and ambient temperature (e.g., 25 °C).

Step 2: Equilibration 2.1. Allow the suspensions to agitate for at least 24 hours. This duration is critical to ensure the system reaches true thermodynamic equilibrium.[10] Shorter times may only yield kinetic solubility values.

Step 3: Sample Filtration (The Critical Separation) 3.1. After 24 hours, visually confirm that excess solid material is still present in each vial. If not, the experiment is invalid and must be repeated with more solute. 3.2. Allow the vials to sit undisturbed for 30 minutes to let the solid settle. 3.3. Carefully draw the supernatant into a syringe. Causality: This step must be done without disturbing the solid pellet to avoid clogging the filter. 3.4. Attach a 0.45 µm chemical-resistant syringe filter. 3.5. Discard the first ~100 µL of filtrate to saturate any binding sites on the filter membrane, then collect the remaining clear, saturated solution into a clean vial.

Step 4: Preparation of Analytical Samples 4.1. Perform a large, precise serial dilution of the saturated filtrate. For example, dilute 10 µL of the filtrate into 990 µL of the mobile phase (a 1:100 dilution). The dilution factor must be chosen to bring the final concentration into the linear range of the HPLC calibration curve. 4.2. Prepare multiple dilutions to ensure at least one falls within the calibration range.

Step 5: HPLC-UV Quantification 5.1. Prepare a stock solution of Ramiprilat-d4 hydrochloride of known concentration in the mobile phase. From this, create a series of at least five calibration standards. 5.2. Run the calibration standards on the HPLC-UV system to generate a standard curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.99. 5.3. Inject the diluted analytical samples from Step 4.2. 5.4. Calculate the concentration in the diluted samples using the calibration curve equation.

Step 6: Final Calculation 6.1. Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the thermodynamic solubility.

- Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

// Nodes

Start [label="Start: Add Excess Solid\nto Solvent (n=3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Equilibrate [label="Step 2: Equilibrate\n(24h @ 25°C with agitation)"];

Filter[label="Step 3: Filter Supernatant\n(0.45 µm PTFE filter)"];

Dilute [label="Step 4: Precisely Dilute Filtrate\n(e.g., 1:100)"];

Calibrate [label="Step 5a: Prepare & Run\nCalibration Standards"];

Analyze [label="Step 5b: Analyze Diluted Sample\nvia HPLC-UV"];

Calculate [label="Step 6: Calculate Solubility\n(Conc. x Dilution Factor)"];

End [label="End: Report Thermodynamic\nSolubility (mg/mL)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> Equilibrate;

Equilibrate -> Filter;

Filter -> Dilute;

Dilute -> Analyze;

Calibrate -> Analyze [style=dashed, label="Use for Quantification"];

Analyze -> Calculate;

Calculate -> End;

}

Caption: Workflow for Thermodynamic Solubility Determination via HPLC-UV.

PART 5: Practical Insights for the Bench Scientist

Working with DMSO:

-

Trustworthiness: Always use fresh, anhydrous DMSO from a sealed bottle, especially for quantitative work.[9] DMSO left open to the air will quickly absorb water, altering its properties.

-

Application: Its high boiling point (189 °C) makes it excellent for stable, long-term storage of stock solutions at -20°C or -80°C. However, this same property makes it very difficult to remove from a sample by evaporation.

-

Safety: DMSO can enhance the absorption of other chemicals through the skin. Always wear appropriate gloves.[11]

Working with Methanol:

-

Application: Methanol is the workhorse for sample preparation in chromatography. Its volatility allows for easy concentration or drying of samples if needed. It is a common component of reversed-phase HPLC mobile phases.[2]

-

Solubility Power: Methanol is generally less effective than DMSO at dissolving very nonpolar, "brick dust" compounds, but it is excellent for polar and ionic species like hydrochloride salts.[12]

-

Safety: Methanol is toxic and flammable. All handling should be performed in a well-ventilated fume hood.

Conclusion

The solubility of Ramiprilat-d4 hydrochloride in DMSO and methanol is a critical parameter that, despite its importance, is not well-documented in publicly available sources. The available data for the parent compound, Ramiprilat, is conflicting and likely reflects different experimental methodologies (kinetic vs. thermodynamic).

This guide has established the physicochemical basis for the expected high solubility of this polar hydrochloride salt in both polar aprotic DMSO and polar protic methanol. More importantly, it provides the research community with a robust, authoritative, and detailed protocol to determine the thermodynamic solubility experimentally. By adhering to this workflow, scientists can generate reliable, reproducible data, enabling greater accuracy in drug development, bioanalytical assays, and pharmacokinetic studies. The ultimate authority is not a datasheet, but a well-executed experiment.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). Pro-Chem, Inc. Retrieved from [Link]

-

Drugs.com. (2025, November 6). Ramipril Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved from [Link]

-

PubChem. (n.d.). Ramipril. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of ramipril[5]. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ramipril Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. inventivapharma.com [inventivapharma.com]

- 9. Ramiprilat | C21H28N2O5 | CID 5464096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Pharmacokinetics of Ramiprilat Using Deuterated Standards: A Technical Bioanalytical Guide

Executive Summary

This technical guide addresses the bioanalytical quantification of Ramiprilat—the active diacid metabolite of the ACE inhibitor Ramipril—in human plasma. It focuses on the critical necessity of using Stable Isotope Labeled Internal Standards (SIL-IS) , specifically deuterated Ramiprilat (Ramiprilat-d3), to overcome matrix effects and ensure regulatory compliance (FDA/EMA). This document details the pharmacokinetic (PK) profile, extraction methodologies, and mass spectrometric parameters required for robust drug development assays.

Part 1: The Bioanalytical Challenge

The Analyte: Ramiprilat

Unlike its parent prodrug Ramipril, which is a lipophilic ester, Ramiprilat is a dicarboxylic acid (diacid). This structural difference introduces two primary analytical hurdles:

-

Amphoteric Nature: Ramiprilat possesses both amine (basic) and carboxylic acid (acidic) functionalities.[1] This results in pH-dependent solubility and ionization, making consistent recovery during Liquid-Liquid Extraction (LLE) difficult without precise pH control.[1]

-

Polarity: High polarity leads to poor retention on standard C18 Reversed-Phase (RP) columns, often causing the analyte to elute in the "void volume" where ion suppression from plasma salts and phospholipids is most severe.

The "Triphasic" Elimination Problem

Ramiprilat exhibits a complex triphasic pharmacokinetic profile. The terminal elimination phase is governed by the tight binding of Ramiprilat to the Angiotensin-Converting Enzyme (ACE).[2][3]

-

Implication: Concentrations in the terminal phase are extremely low (sub-nanogram/mL), requiring high-sensitivity assays.[1]

-

Risk: At these trace levels, matrix interference can artificially inflate or suppress signal, invalidating the

calculation.

Part 2: The Role of Deuterated Standards (SIL-IS)

To meet FDA Bioanalytical Method Validation (BMV) guidelines, the use of a deuterated internal standard (e.g., Ramiprilat-d3) is superior to structural analogs (e.g., Enalaprilat).[1]

Mechanism of Error Correction

In Isotope Dilution Mass Spectrometry (IDMS), the deuterated standard is chemically identical to the analyte but distinguishable by mass (

| Feature | Structural Analog (e.g., Enalaprilat) | Deuterated Standard (Ramiprilat-d3) |

| Chromatography | Elutes at a different retention time (RT).[1] | Co-elutes exactly with Ramiprilat. |

| Matrix Effect | Experiences different ion suppression than the analyte. | Experiences the exact same ion suppression/enhancement. |

| Recovery | May extract differently due to varying pKa. | Mimics analyte extraction losses perfectly. |

| FDA Status | Acceptable only if SIL-IS is unavailable.[1] | Gold Standard for regulated bioanalysis.[4] |

The "Co-Elution" Advantage

In Electrospray Ionization (ESI), phospholipids from plasma compete for charge. If Ramiprilat elutes at 2.5 min and the analog elutes at 2.8 min, the analog cannot correct for a suppression event happening at 2.5 min. Ramiprilat-d3, eluting at 2.5 min, suffers the exact same suppression ratio, meaning the Area Ratio (Analyte/IS) remains constant and accurate.

Part 3: Experimental Workflow & Protocol

Sample Preparation: Solid Phase Extraction (SPE)

While LLE is cheaper, SPE is recommended for Ramiprilat to remove phospholipids that cause ion suppression.[1]

Protocol:

-

Aliquot: 200 µL Human Plasma.

-

IS Addition: Spike 20 µL of Ramiprilat-d3 working solution (

ng/mL). -

Acidification: Add 200 µL of 1% Formic Acid (aq) to disrupt protein binding and protonate the carboxylic acids (driving the molecule to a neutral/cationic state for retention).

-

Conditioning: MAX (Mixed-mode Anion Exchange) or HLB cartridges.[1] Condition with MeOH followed by Water.

-

Loading: Load sample slowly (1 mL/min).

-

Wash:

-

Elution: Elute with 2% Formic Acid in Methanol.

-

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in Mobile Phase.

LC-MS/MS Parameters

-

Column: C18,

mm, 1.7 µm (Sub-2 micron for UPLC speed).[1] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Positive Mode (

).

MRM Transitions:

Workflow Diagram

Figure 1: Optimized bioanalytical workflow utilizing Isotope Dilution Mass Spectrometry (IDMS).

Part 4: Pharmacokinetic Profile & Interpretation[1]

Understanding the PK profile is essential for setting the dynamic range of the assay.

The Triphasic Profile

-

Alpha Phase (Distribution): Rapid decline (

h).[1][5][6] Drug distributes into tissues. -

Beta Phase (Apparent Elimination): Clearance of free Ramiprilat (

h).[1][2][6] This is the therapeutic window. -

Gamma Phase (Terminal): Very slow decline (

h).[1][5] Represents the dissociation of Ramiprilat from the ACE enzyme complex.[2][3][5][6]

PK Parameters Table (Typical 5mg Oral Dose)

| Parameter | Value (Mean ± SD) | Physiological Significance |

| 2 - 4 hours | Rate of prodrug hydrolysis (Liver esterases).[1] | |

| 10 - 20 ng/mL | Peak efficacy (ACE inhibition).[1] | |

| ~150 ng[1]·h/mL | Total systemic exposure. | |

| Binding | High Affinity | Saturable binding to ACE causes non-linear PK at low doses.[5][6] |

Pathway Diagram

Figure 2: Biological pathway showing the conversion of Ramipril and the reversible binding kinetics of Ramiprilat.[1]

Part 5: Method Validation (Regulatory Context)

To validate this method under FDA Bioanalytical Method Validation Guidance for Industry (2018), the following specific tests are critical when using deuterated standards.

Selectivity & Isotopic Contribution

Because the IS is an isotope, you must verify there is no "crosstalk":

-

IS to Analyte: Inject pure Ramiprilat-d3. Ensure no signal appears in the Ramiprilat channel (due to isotopic impurity).

-

Analyte to IS: Inject High Standard (ULOQ) Ramiprilat.[1] Ensure no signal appears in the IS channel (due to naturally occurring isotopes, e.g.,

).[1]

Matrix Factor (MF)

Calculate the IS-Normalized Matrix Factor :

-

Acceptance: The CV of the IS-Normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) must be

. -

Why Deuterium Matters: Without a deuterated IS, the MF often varies wildly between plasma lots. With Ramiprilat-d3, the ratio corrects this to near 1.0.

Stability

Ramipril (parent) is unstable in plasma and can degrade into Ramiprilat ex-vivo, artificially inflating results.[1]

-

Precaution: Samples must be processed on ice.

-

Acidification: Adding formic acid immediately upon plasma collection stabilizes the prodrug Ramipril, preventing conversion to Ramiprilat during storage.

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Todd, P. A., & Benfield, P. (1990).[1] Ramipril: A Review of its Pharmacological Properties and Therapeutic Efficacy in Cardiovascular Disorders. Drugs, 39, 110–135. (Foundational PK data).

-

Zhu, Z., Vachareau, A., & Neirinck, L. (2002).[8] Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma.[8][9][10][11] Journal of Chromatography B, 779(2), 297-306.[1][8] (Methodology Reference).

-

Jemal, M. (2000).[1] High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429.[1] (Principles of Deuterated IS).

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ramipril (Altace) [ebmconsult.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 8. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wjbphs.com [wjbphs.com]

- 11. ijpsonline.com [ijpsonline.com]

An In-Depth Technical Guide to the Hygroscopic Properties of Ramiprilat-d4 Hydrochloride: Characterization, Implications, and Management

Foreword: Navigating the Nuances of Moisture in Drug Development

In the landscape of pharmaceutical development, the interaction of an active pharmaceutical ingredient (API) with atmospheric moisture is a critical attribute that can dictate its stability, processability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the hygroscopic properties of Ramiprilat-d4 hydrochloride, a deuterated analog of the active metabolite of Ramipril. While specific hygroscopicity data for this deuterated compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols to thoroughly characterize its moisture-sensitive nature. By leveraging established principles of solid-state chemistry and regulatory expectations, we will explore the causality behind experimental choices and outline a self-validating system for assessing and managing the risks associated with hygroscopicity. The insights derived from studies on Ramipril and its active metabolite, Ramiprilat, will serve as a guiding framework, as they are known to be susceptible to moisture-induced degradation.[1][2] This guide is designed not as a rigid template, but as a strategic workflow to empower you to make informed decisions throughout the development lifecycle of moisture-sensitive compounds like Ramiprilat-d4 hydrochloride.

The Significance of Hygroscopicity in Pharmaceutical Solids

Hygroscopicity is the propensity of a solid material to absorb or adsorb moisture from the surrounding environment.[3][4] This seemingly simple property can have profound and often detrimental effects on a drug substance.[3][5][6] The absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous materials and increasing molecular mobility, which can lead to physical and chemical instabilities. For crystalline materials, moisture uptake can induce phase transformations, such as the conversion of an anhydrous form to a less soluble or less stable hydrate.[7][8]

The consequences of uncontrolled moisture interaction are manifold and can impact various stages of drug development:

-

Chemical Stability: The presence of water can accelerate hydrolytic degradation pathways. For ester-containing compounds like Ramipril, this is a primary concern, leading to the formation of degradants such as Ramiprilat and diketopiperazine derivatives.[1][2][9]

-

Physical Stability: Moisture can induce changes in crystal form (polymorphism), leading to alterations in solubility, dissolution rate, and bioavailability.[7] It can also lead to deliquescence, where the solid dissolves in the absorbed water.

-

Manufacturing and Processing: The flow properties of powders are highly sensitive to moisture content. Increased moisture can lead to caking, agglomeration, and poor flowability, which can disrupt tableting and capsule filling operations.[3][10]

-

Dosage Form Performance: Changes in the solid-state properties of the API due to moisture can affect the dissolution and release characteristics of the final drug product.

-

Storage and Shelf-Life: A hygroscopic drug substance requires more stringent control over packaging and storage conditions to ensure its quality and efficacy throughout its shelf-life, in line with International Council for Harmonisation (ICH) guidelines.[11][12][13]

Given these potential issues, a thorough investigation into the hygroscopic nature of Ramiprilat-d4 hydrochloride is not merely a characterization exercise but a fundamental component of risk mitigation in its development program.

A Multi-faceted Approach to Hygroscopicity Assessment

A robust evaluation of hygroscopicity involves a suite of complementary analytical techniques. This section details the core methodologies, the rationale for their application, and step-by-step protocols.

Dynamic Vapor Sorption (DVS): The Cornerstone of Moisture Sorption Profiling

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas at varying relative humidity (RH) levels at a constant temperature.[14] DVS is indispensable for understanding the moisture sorption-desorption behavior of a material.[7][15][16]

Causality Behind the Experimental Choice: DVS provides a wealth of information beyond a simple endpoint measurement of water content. The resulting sorption isotherm reveals:

-

The equilibrium moisture content at different RH levels.

-

The presence of hysteresis (different sorption and desorption paths), which can indicate changes in the material's structure.

-

The critical relative humidity at which significant moisture uptake occurs.

-

The kinetics of water uptake and loss.

This information is crucial for selecting appropriate formulation strategies, manufacturing environments, and packaging.[7]

Experimental Protocol: DVS Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of Ramiprilat-d4 hydrochloride into a DVS sample pan.

-

Initial Drying: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This establishes the dry mass baseline.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to reach mass equilibrium.

-

Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH, again allowing for equilibrium at each step.

-

Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm.

Data Presentation: DVS Isotherm

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.20 | 0.35 |

| 30 | 0.30 | 0.45 |

| 40 | 0.40 | 0.55 |

| 50 | 0.55 | 0.70 |

| 60 | 0.75 | 0.90 |

| 70 | 1.00 | 1.20 |

| 80 | 1.50 | 1.80 |

| 90 | 2.50 | 2.50 |

Note: The above data is illustrative. Actual results for Ramiprilat-d4 hydrochloride would be determined experimentally.

Based on the European Pharmacopoeia classification, the hygroscopicity can be categorized:

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

Visualization: DVS Experimental Workflow

Caption: Workflow for hygroscopicity assessment using DVS.

Karl Fischer Titration (KFT): The Gold Standard for Water Content Determination